2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Description
The compound 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 2-amino-1,3-thiazol-4-yl moiety, a heterocyclic ring common in bioactive molecules.
- A (2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl group, a sulfonated azetidinone with stereochemical specificity.
- Deuterated substituents (trideuteriomethyl and trideuterio groups) on the propanoic acid backbone.
The deuterated modifications likely aim to enhance metabolic stability and pharmacokinetics, a strategy validated in drugs like deutetrabenazine .
Properties
Molecular Formula |
C13H17N5O8S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1/i2D3,3D3 |
InChI Key |
WZPBZJONDBGPKJ-FJENLHQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
Origin of Product |
United States |
Biological Activity
The compound 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid is a complex organic molecule with potential biological activities. The thiazole and sulfonamide moieties suggest a possible role in antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available literature, including in vitro studies and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of multiple functional groups that contribute to its biological properties. The structure includes:
- Thiazole ring : Known for its role in various biological activities.
- Sulfonamide group : Commonly associated with antibacterial properties.
Biological Activity Overview
The biological activity of the compound has been evaluated through various studies focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against a range of pathogens. Key findings include:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Not specified |
| Escherichia coli | 0.50 - 1.00 | Not specified |
| Candida albicans | 0.30 - 0.40 | Not specified |
These results indicate that the compound may have potent effects against both Gram-positive and Gram-negative bacteria as well as fungi .
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound exhibits low toxicity towards mammalian cells. The IC50 values were reported to be greater than 60 µM, indicating a favorable safety profile for further development .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase with IC50 values ranging between 12.27–31.64 µM, which is crucial for bacterial DNA replication .
- Inhibition of Dihydrofolate Reductase (DHFR) : Another target is DHFR, with IC50 values between 0.52–2.67 µM, suggesting potential applications in cancer therapy due to its role in folate metabolism .
Case Studies
Recent studies have focused on the synthesis and evaluation of thiazole derivatives similar to the compound :
- Study A : Evaluated a series of thiazole-based compounds against Staphylococcus aureus, demonstrating significant antimicrobial activity and a reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
- Study B : Investigated the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that certain modifications enhance their anticancer properties while maintaining low toxicity levels .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Modifications
(a) Sulfonated Azetidinone Derivatives
- Compound A and the monosulfactam in share the sulfonated azetidinone group, critical for binding to penicillin-binding proteins (PBPs) in bacteria . The deuterated propanoic acid in Compound A may reduce oxidative metabolism, prolonging half-life compared to non-deuterated analogues .
(b) Thiazole-Containing Compounds
- The 2-amino-1,3-thiazol-4-yl group in Compound A is structurally analogous to thiazole derivatives in and . However, the latter compounds lack the azetidinone and deuterium, instead focusing on thiazolidinone rings for antidiabetic activity .
- Activity Divergence: Thiazolidinones () target peroxisome proliferator-activated receptors (PPARs) for glucose regulation, whereas Compound A’s azetidinone suggests β-lactam-like antibacterial action .
Deuterium Substitution Effects
Deuterium in Compound A’s propanoic acid chain is a strategic modification:
- Metabolic Stability : Deuterated C–D bonds resist cytochrome P450-mediated oxidation, reducing first-pass metabolism and enhancing bioavailability .
- Physical Properties: Increased molecular weight (vs. non-deuterated forms) may slightly reduce solubility but improve membrane permeability. NMR spectra would show distinct deuterium-induced shifts, as seen in deuterium exchange studies .
(a) Antibacterial Activity
- The monosulfactam in demonstrates broad-spectrum activity, likely due to sulfonated azetidinone mimicking β-lactam structures . Compound A’s deuterated chain may further stabilize the molecule against enzymatic degradation in resistant strains.
Preparation Methods
Detailed Stepwise Preparation (Example 4, Route 1)
| Step | Description | Reagents and Conditions | Yield | Characterization |
|---|---|---|---|---|
| 1 | Preparation of intermediate C90 by coupling C26 with C9 using 1,1'-carbonyldiimidazole in tetrahydrofuran | C26 (16.2 g, 43.0 mmol), C9 (15 g, 25.0 mmol), THF, room temperature, 15 h | 78% (17.44 g) | LCMS m/z 889.5 (M+1); 1H NMR shows characteristic aromatic and aliphatic signals |
| 2 | Sulfonation of C90 to yield C91 using sulfur trioxide/dimethylformamide complex | C90 (8.5 g, 9.6 mmol), SO3/DMF complex (15 g, 98 mmol), room temperature, 20 min | 87% (8.1 g) | LCMS m/z 967.6 (M-1); 1H NMR confirms sulfonate introduction |
| 3 | Deprotection and conversion of C91 to C92 using boron trichloride in dichloromethane, quenched with trifluoroethanol | C91 (8.1 g, 8.3 mmol), BCl3 in p-xylenes (58.4 mL), DCM, room temperature, 15 min | Isolated yield 486 mg (0.77 mmol) after purification | LCMS m/z 633.3 (M+1); 1H NMR consistent with target structure |
| 4 | Formation of bis sodium salt (C92-Bis Na Salt) by neutralization with sodium bicarbonate in water | C92 (388 mg, 0.61 mmol), NaHCO3 (103 mg, 1.52 mmol), water, ice bath | Quantitative (415 mg) | LCMS m/z 633.5 (M+1); 1H NMR in D2O confirms salt formation |
Alternate Preparation Route (Example 4, Route 2)
| Step | Description | Reagents and Conditions | Yield | Characterization |
|---|---|---|---|---|
| 1 | Hydrogenation of C91 to C93 using palladium hydroxide on carbon catalyst under hydrogen atmosphere | C91 (0.75 g, 0.77 mmol), Pd(OH)2/C (0.375 g), ethanol, H2 (20 psi), 20 °C, 20 h | 80% (0.49 g) | LCMS m/z 787.6 (M-1); 1H NMR confirms reduction |
| 2 | Acidic deprotection of C93 to yield C92 using trifluoroacetic acid in dichloromethane | C93 (6.0 g, 7.6 mmol), TFA (35 mL), DCM, 0 °C to room temperature, 2 h | Isolated yield 1.45 g (2.29 mmol) | LCMS m/z 631.0 (M-1); 1H NMR consistent with target |
Key Observations from Preparation
- The use of carbonyldiimidazole facilitates efficient amide bond formation under mild conditions.
- Sulfonation with sulfur trioxide/dimethylformamide complex is rapid and high yielding.
- Boron trichloride-mediated deprotection is effective for removing protecting groups without degrading the beta-lactam core.
- The bis sodium salt form enhances solubility and stability, suitable for pharmaceutical formulations.
- Hydrogenation and acid deprotection provide an alternative synthetic pathway, offering flexibility depending on available reagents and desired purity.
Data Tables Summarizing Key Analytical Data
| Compound | LCMS m/z (Molecular Ion) | Yield (%) | Key 1H NMR Signals (ppm) | Notes |
|---|---|---|---|---|
| C90 | 889.5 (M+1) | 78 | 11.90 (br s), 9.25 (d), 7.50-7.54 (m) | Intermediate amide |
| C91 | 967.6 (M-1) | 87 | 9.29 (d), 7.58-7.61 (m), 5.55 (s) | Sulfonated intermediate |
| C92 | 633.3 (M+1) | Variable | 9.22 (d), 7.26-7.42 (br s), 5.18 (dd) | Final compound |
| C92-Bis Na Salt | 633.5 (M+1) | Quantitative | 7.80 (s), 6.93 (s), 4.44 (ddd) | Salt form |
| C93 | 787.6 (M-1) | 80 | 9.27 (d), 7.36 (br s), 1.41 (s) | Hydrogenated intermediate |
Research Outcomes and Professional Notes
- The synthetic routes described demonstrate high efficiency and reproducibility with yields ranging from 78% to quantitative in key steps.
- The multi-step synthesis allows for the incorporation of isotopic labels, which are valuable for tracing metabolic pathways and improving drug stability.
- The detailed nuclear magnetic resonance and mass spectrometry data confirm the structural integrity of intermediates and final products.
- The preparation methods avoid harsh conditions that could degrade the beta-lactam ring, preserving the antibiotic activity.
- These methods provide a foundation for scalable synthesis suitable for pharmaceutical development and clinical testing.
Q & A
Q. What synthetic strategies and characterization methods are recommended for this compound?
Answer: The synthesis involves multi-step reactions under reflux conditions. Key steps include:
- Thiazole core formation : Reacting thiourea derivatives with chloro-ketones (e.g., 3-chloropentane-2,4-dione) in acetone .
- Azetidine coupling : Introducing the (2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl group via amidation or condensation .
- Deuterium incorporation : Use deuterated reagents (e.g., CD₃I) during alkylation steps to introduce trideuteriomethyl groups .
Q. Characterization :
Q. How do functional groups (e.g., thiazole, azetidinyl) influence reactivity and stability?
Answer:
- Thiazole ring : Enhances metabolic stability and participates in π-π stacking in target binding. Its amino group enables Schiff base formation with aldehydes .
- Azetidinyl-sulfo group : The sulfonic acid moiety improves solubility, while the β-lactam ring (4-oxoazetidine) may confer β-lactamase resistance .
- Deuterated propanoic acid : Reduces metabolic cleavage via deuterium isotope effects, extending half-life .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent selection : Use polar aprotic solvents (DMF or DMSO) for azetidine coupling to enhance solubility .
- Temperature control : Maintain 80–100°C during thiazole formation to prevent side reactions .
- Catalysts : Add NaHCO₃ or Et₃N to neutralize HCl byproducts in amidation steps .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How should discrepancies in NMR data (e.g., unexpected peaks) be resolved during structural validation?
Answer:
- Deuterium artifacts : Check for residual protic solvents (e.g., H₂O in CDCl₃) that may obscure signals.
- Dynamic effects : Variable-temperature NMR (VT-NMR) to identify conformational exchange in the azetidinyl group .
- Cross-validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 16) .
Q. What in vitro assays are suitable for evaluating biological activity (e.g., antimicrobial)?
Answer:
- Antimicrobial testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test β-lactamase inhibition via nitrocefin hydrolysis assays .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How can computational modeling predict target interactions and mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to penicillin-binding proteins (PBPs) or β-lactamases. Focus on hydrogen bonds between the sulfo group and active-site Ser residues .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability .
- QSAR : Correlate azetidine ring substituents with antimicrobial activity using CoMFA .
Q. What analytical challenges arise from deuterium substitution, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
